molecular formula C13H22N2O2 B12645433 Undecane-1,11-diyl diisocyanate CAS No. 78980-33-3

Undecane-1,11-diyl diisocyanate

Cat. No.: B12645433
CAS No.: 78980-33-3
M. Wt: 238.33 g/mol
InChI Key: IYJMQRLCWBFHJL-UHFFFAOYSA-N
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Description

Undecane-1,11-diyl diisocyanate is a chemical compound with the molecular formula C13H22N2O2. It is also known by its IUPAC name, 1,11-diisocyanatoundecane. This compound is characterized by the presence of two isocyanate groups (-N=C=O) attached to the ends of an undecane chain. It is used in various industrial applications, particularly in the production of polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecane-1,11-diyl diisocyanate can be synthesized through the reaction of undecane-1,11-diol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The general reaction is as follows:

HO-(CH2)11-OH+2COCl2OCN-(CH2)11-NCO+2HCl\text{HO-(CH}_2\text{)}_{11}\text{-OH} + 2\text{COCl}_2 \rightarrow \text{OCN-(CH}_2\text{)}_{11}\text{-NCO} + 2\text{HCl} HO-(CH2​)11​-OH+2COCl2​→OCN-(CH2​)11​-NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to hazardous chemicals. The process is optimized for high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Undecane-1,11-diyl diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

    Polymerization: Can polymerize with diols or diamines to form polyurethanes or polyureas.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form urethanes.

    Amines: Reacts at room temperature to form ureas.

    Water: Hydrolysis occurs readily, especially in the presence of moisture.

Major Products

Scientific Research Applications

Undecane-1,11-diyl diisocyanate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of undecane-1,11-diyl diisocyanate involves the reactivity of the isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily forms covalent bonds with nucleophiles. This reactivity is harnessed in polymerization reactions to create long-chain polymers with desired properties .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes.

    Toluene diisocyanate (TDI): Widely used in the manufacture of flexible foams.

    Methylenediphenyl diisocyanate (MDI): Commonly used in the production of rigid foams and coatings.

Uniqueness

Undecane-1,11-diyl diisocyanate is unique due to its longer aliphatic chain, which imparts different mechanical and thermal properties to the polymers formed from it. This makes it suitable for specific applications where flexibility and durability are required .

Biological Activity

Undecane-1,11-diyl diisocyanate (UDDI) is an organic compound classified as a diisocyanate, with the molecular formula C13H22N2O2C_{13}H_{22}N_{2}O_{2}. It is primarily used in the production of polyurethane materials and has garnered attention for its potential biological activities and associated health risks.

PropertyValue
Molecular Formula C13H22N2O2
Molecular Weight 250.33 g/mol
CAS Number 12863492
Chemical Structure Chemical Structure

Toxicological Profile

Research indicates that UDDI exhibits significant toxicity, particularly as an irritant to the respiratory system. Studies have shown that exposure to isocyanates, including UDDI, can lead to occupational asthma and other respiratory issues. A case-referent study found that even low concentrations of isocyanates could trigger asthma symptoms, with a notable correlation between exposure levels and the severity of respiratory conditions .

The biological activity of UDDI is largely attributed to its isocyanate functional groups, which can react with nucleophilic sites in biological molecules. This reactivity can lead to the formation of covalent bonds with proteins and DNA, potentially resulting in cellular damage and inflammatory responses. The mechanism involves:

  • Protein Modification : Isocyanates can modify proteins by forming urethane bonds, leading to altered protein function and immune responses.
  • Inflammation : Exposure can induce inflammatory pathways, contributing to respiratory distress and other systemic effects.

Case Studies

  • Occupational Exposure : A study focusing on workers exposed to UDDI in manufacturing settings reported increased incidences of respiratory conditions compared to non-exposed cohorts. The odds ratio for developing asthma symptoms was significantly higher among those with prolonged exposure .
  • Animal Studies : Experimental studies on rodents have demonstrated that inhalation exposure to UDDI results in lung inflammation and histopathological changes consistent with chemical-induced lung injury. These findings underscore the potential for UDDI to act as a pulmonary irritant.

Safety and Regulatory Information

The U.S. Environmental Protection Agency (EPA) classifies UDDI under its CompTox Chemicals Dashboard, indicating potential hazards associated with its use. The compound has been linked to various health risks, including:

  • Respiratory Irritation
  • Sensitization Reactions
  • Potential Carcinogenicity : While direct evidence linking UDDI to cancer remains limited, its classification as a hazardous substance necessitates caution.

Properties

CAS No.

78980-33-3

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1,11-diisocyanatoundecane

InChI

InChI=1S/C13H22N2O2/c16-12-14-10-8-6-4-2-1-3-5-7-9-11-15-13-17/h1-11H2

InChI Key

IYJMQRLCWBFHJL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=C=O)CCCCCN=C=O

Origin of Product

United States

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